(2R)-2-Amino-3-(5-bromopyridin-3-YL)propanoic acid
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Overview
Description
(2R)-2-Amino-3-(5-bromopyridin-3-YL)propanoic acid is a compound that features an amino group and a bromopyridine moiety attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(5-bromopyridin-3-YL)propanoic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs boronic acids and halides under palladium-catalyzed conditions to form carbon-carbon bonds . For instance, 5-bromopyridine-3-boronic acid can be coupled with an appropriate amino acid derivative to yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents would be prioritized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(5-bromopyridin-3-YL)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include nitro derivatives.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
(2R)-2-Amino-3-(5-bromopyridin-3-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(5-bromopyridin-3-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Shares the bromopyridine moiety but lacks the propanoic acid backbone.
5-Bromopyridine-3-boronic acid: Contains the bromopyridine structure but is used primarily in coupling reactions.
Uniqueness
(2R)-2-Amino-3-(5-bromopyridin-3-YL)propanoic acid is unique due to its combination of an amino group, a bromopyridine moiety, and a propanoic acid backbone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
JBBBFGWNCKSSFD-SSDOTTSWSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Br)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=NC=C1Br)CC(C(=O)O)N |
Origin of Product |
United States |
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